4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Overview
Description
4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a furo[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile typically involves the following steps:
Formation of the furo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as enaminonitriles and urea under acidic conditions.
Introduction of the phenoxymethyl group: This step often involves nucleophilic substitution reactions where a phenoxymethyl halide reacts with the furo[2,3-b]pyridine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry techniques to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern, which can lead to different biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and have been studied for their anticancer properties.
Uniqueness
4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of the phenoxymethyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
4,6-diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-7-12-13(17)11-6-10(21-15(11)19-14(12)18)8-20-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H4,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXMOVCRRBRMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=NC(=C(C(=C21)N)C#N)N)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143033 | |
Record name | 4,6-Diamino-2,3-dihydro-2-(phenoxymethyl)furo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672951-59-6 | |
Record name | 4,6-Diamino-2,3-dihydro-2-(phenoxymethyl)furo[2,3-b]pyridine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672951-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Diamino-2,3-dihydro-2-(phenoxymethyl)furo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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